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Compound of Interest

Compound Name: EN4

Cat. No.: B2576287

Welcome to the technical support center for the purification of ENO4 protein. This resource is
designed for researchers, scientists, and drug development professionals to provide
troubleshooting guidance and answers to frequently asked questions related to the expression
and purification of recombinant ENOA4.

Frequently Asked Questions (FAQSs)

Q1: What is ENO4, and what are its key characteristics?

Al: ENO4, or Enolase 4, is a member of the enolase family of enzymes. It is predicted to
function as a phosphopyruvate hydratase, playing a role in the glycolytic pathway. Notably,
ENOA4 is specifically expressed in motile cilia and is crucial for sperm motility and function. It is
synthesized as a precursor of approximately 70 kDa, which is then proteolytically cleaved to its
mature, functional form of about 60 kDa.

Q2: Which expression system is recommended for producing recombinant ENO4?

A2: While specific literature on optimal ENO4 expression is limited, E. coli is a common host for
producing other enolase family members due to its rapid growth and high yield potential.
However, since ENO4 undergoes proteolytic processing, a mammalian expression system (like
HEK293 or CHO cells) might be more suitable to achieve the mature form of the protein,
especially if the processing enzyme is not co-expressed in a bacterial system.
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Q3: My His-tagged ENO4 protein is showing low yield after affinity chromatography. What are
the possible causes?

A3: Low yield can be attributed to several factors:

e Poor expression: The protein may not be expressing well in the chosen host system.
Optimization of expression conditions (e.g., temperature, induction time, codon usage) may
be necessary.

« Insolubility: The protein may be forming insoluble inclusion bodies. Try lowering the
expression temperature or using a solubility-enhancing fusion tag.

« Inefficient lysis: The cells may not be lysed completely, leaving a significant amount of
protein in the cell debris. Ensure your lysis protocol is optimized for your expression host.

» Suboptimal binding to the resin: The affinity tag may be inaccessible. Consider purifying
under denaturing conditions if the native structure is not critical for downstream applications.
Also, ensure the pH and ionic strength of your binding buffer are optimal for the affinity resin.

[1]

Q4: | am observing significant protein aggregation during and after purification. How can |
prevent this?

A4: Protein aggregation is a common challenge and can be addressed by:

o Optimizing buffer conditions: Screen different pH levels, salt concentrations, and additives.
The inclusion of stabilizing agents like glycerol (5-20%), non-detergent sulfobetaines, or
small amounts of mild detergents can be beneficial.[2]

o Working at low temperatures: Perform all purification steps at 4°C to minimize protein
unfolding and aggregation.[3]

e Maintaining low protein concentration: High protein concentrations can promote aggregation.
If possible, work with more dilute samples.[2]

e Adding reducing agents: For proteins with cysteine residues, including a reducing agent like
DTT or TCEP (0.5-2 mM) can prevent the formation of intermolecular disulfide bonds.
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Q5: After affinity purification of my His-tagged ENO4, | see many contaminating protein bands
on my SDS-PAGE. What are these and how can | remove them?

A5: When expressing His-tagged proteins in E. coli, it is common for certain host proteins with
histidine-rich regions to co-purify. Common contaminants include SlyD and ArnA.[4][5] To
remove these:

o Optimize wash steps: Increase the number of column washes and include a low
concentration of imidazole (10-20 mM) in your wash buffer to outcompete weakly bound
contaminants.[6]

o Use a different E. coli strain: Strains like LOBSTR have been engineered to reduce the
expression of common His-tag contaminants.[4]

 Incorporate additional purification steps: lon exchange chromatography (IEX) or size-
exclusion chromatography (SEC) after the initial affinity step can effectively separate
contaminants from the target protein.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your ENO4
purification experiments.

Issue 1: Low Purity of ENO4 After Affinity
Chromatography
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Possible Cause

Recommended Solution

Co-purification of host proteins

Increase the stringency of your wash buffer by
adding 10-20 mM imidazole. Perform additional
wash steps before elution. Consider using a
cobalt-based resin (TALON®), which can offer

higher specificity than nickel-based resins.[6]

Non-specific binding to the resin

Increase the salt concentration (e.g., up to 500
mM NacCl) in your lysis and wash buffers to

minimize ionic interactions.[7]

Protein degradation

Add a fresh protease inhibitor cocktail to your
lysis buffer. Keep samples on ice or at 4°C

throughout the purification process.

Nucleic acid contamination

Treat your cell lysate with DNase | to reduce
viscosity and prevent nucleic acids from

interfering with purification.

Issue 2: ENO4 Protein is Found in the Insoluble Pellet

(Inclusion Bodies)
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Possible Cause

Recommended Solution

High expression rate

Lower the induction temperature to 18-25°C and
extend the induction time (e.g., overnight).
Reduce the concentration of the inducing agent
(e.g., IPTG).

Hydrophobic nature of the protein

Co-express with chaperone proteins to aid in
proper folding. Use a solubility-enhancing fusion
tag such as Maltose Binding Protein (MBP) or
Glutathione S-Transferase (GST).

Suboptimal buffer conditions

Screen different lysis buffers with varying pH
and additives to find a condition that favors

soluble expression.

Denaturation and refolding required

If expression in a soluble form is not achievable,
the inclusion bodies can be solubilized using
denaturants like urea or guanidinium chloride,

followed by a refolding protocol.

Issue 3: Loss of ENO4 Activity After Purification

Possible Cause

Recommended Solution

Protein instability

Ensure the purification buffers are within the
optimal pH range for enolase activity. Add
stabilizing agents like glycerol or metal cofactors
(e.g., Mg?*) if required for activity.

Harsh elution conditions

Avoid very low pH for elution if possible. If using
imidazole, ensure it is removed promptly by

dialysis or buffer exchange after elution.

Repeated freeze-thaw cycles

Aliquot the purified protein into single-use
volumes before freezing to avoid repeated

temperature changes.[3]

Improper storage

Store the purified protein at -80°C for long-term
stability. For short-term storage, 4°C with a

bacteriostatic agent may be suitable.
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Data Presentation

The following table provides an illustrative example of a purification summary for a hypothetical
His-tagged ENO4 purification from a 1-liter E. coli culture. Note that these values are for
demonstration purposes and actual results may vary.

o _ ENO4 Specific
Purification Total Protein - . ) _
Activity Activity Yield (%) Purity (Fold)
Step (mg) : :
(Units)* (Units/mg)
Crude Lysate 1500 3000 2.0 100 1
Ni-NTA
o 25 2400 96.0 80 48
Affinity
lon Exchange
10 2100 210.0 70 105
(IEX)
Size
Exclusion 8 1950 243.8 65 122
(SEC)

*One unit of enolase activity is defined as the amount of enzyme that catalyzes the conversion
of 1.0 umol of 2-phosphoglycerate to phosphoenolpyruvate per minute under standard assay
conditions.[8]

Experimental Protocols

Here are generalized protocols for the purification of a His-tagged ENO4 protein expressed in
E. coli. These should be optimized for your specific experimental conditions.

Protocol 1: Expression and Lysis of His-tagged ENO4

e Expression:

o Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your ENO4
expression vector.
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[e]

Grow a 1 L culture in LB medium with the appropriate antibiotic at 37°C to an ODsoo of 0.6-
0.8.

[e]

Cool the culture to 20°C and induce protein expression with IPTG (final concentration 0.1-
0.5 mM).

[e]

Incubate overnight at 20°C with shaking.

o

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
e Lysis:

o Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCI pH 8.0, 300
mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP).

o Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.
o Incubate on ice for 30 minutes.

o Sonicate the cell suspension on ice using short bursts to avoid overheating until the lysate
is no longer viscous.

o Add DNase I to a final concentration of 10 pg/mL and incubate on ice for 15 minutes.

o Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the
supernatant.

Protocol 2: Affinity Chromatography

e Column Preparation:
o Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Lysis Buffer.
e Binding:
o Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).

e Washing:
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o Wash the column with 10-15 CV of Wash Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl,
20 mM imidazole, 10% glycerol, 1 mM TCEP) to remove non-specifically bound proteins.

o Elution:

o Elute the bound ENO4 protein with 5 CV of Elution Buffer (50 mM Tris-HCI pH 8.0, 300
mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM TCEP). Collect fractions.

e Analysis:

o Analyze the collected fractions by SDS-PAGE to identify those containing pure ENO4.
Pool the pure fractions.

Protocol 3: lon Exchange Chromatography (Polishing
Step)

» Buffer Exchange:

o Buffer exchange the pooled fractions from the affinity step into a low-salt IEX Buffer A
(e.g., 20 mM Tris-HCI pH 8.0, 25 mM NacCl, 10% glycerol, 1 mM TCEP) using dialysis or a
desalting column.

e |EX Protocol:

o Equilibrate an anion exchange column (e.g., Q-sepharose) with IEX Buffer A.

[¢]

Load the buffer-exchanged sample onto the column.

Wash the column with IEX Buffer A until the baseline is stable.

o

o

Elute the protein using a linear gradient of 0-100% IEX Buffer B (e.g., 20 mM Tris-HCI pH
8.0, 1 M NaCl, 10% glycerol, 1 mM TCEP) over 20 CV.

o

Collect fractions and analyze by SDS-PAGE.

Protocol 4: Enolase Activity Assay

This protocol is a coupled enzyme assay to measure enolase activity.
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» Reagent Preparation:
o Assay Buffer: 100 mM Triethanolamine buffer, pH 7.4.

o Substrate Mix: Prepare a solution containing 56 mM 2-Phosphoglycerate, 7 mM NADH, 20
mM ADP, 500 mM MgSOa, and 2 M KCI in Assay Buffer.

o Coupling Enzymes: A solution containing pyruvate kinase (PK) and lactate dehydrogenase
(LDH).

o Assay Procedure:

[¢]

In a cuvette, mix the Assay Buffer and the Substrate Mix.
o Add the coupling enzymes (PK/LDH).
o Add a known amount of your purified ENO4 sample to initiate the reaction.

o Monitor the decrease in absorbance at 340 nm over time, which corresponds to the
oxidation of NADH.

o Calculate the activity based on the rate of absorbance change and the extinction
coefficient of NADH.[8]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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